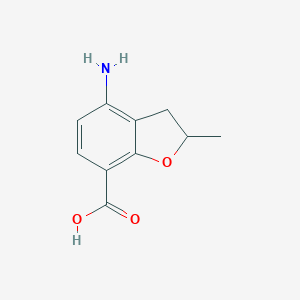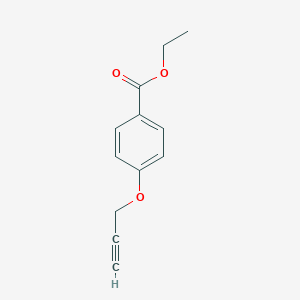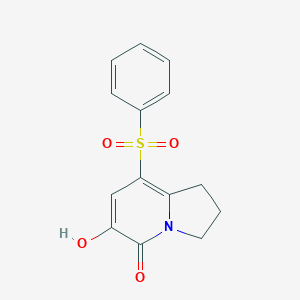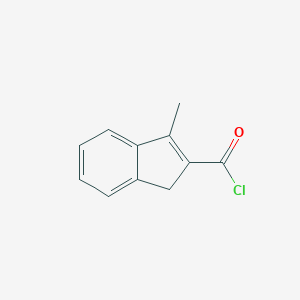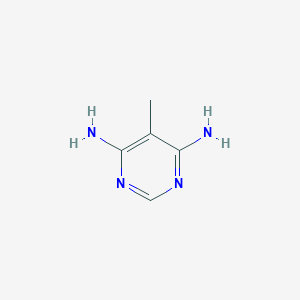
5-Methylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrimidine-4,6-diamine is a chemical compound with the molecular weight of 124.15 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-Methylpyrimidine-4,6-diamine, often involves the reaction of aryl aldehydes with 6-amino-1,3-dimethyluracil . A study also mentioned the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1 H)-ones .Molecular Structure Analysis
The InChI code for 5-Methylpyrimidine-4,6-diamine is 1S/C5H8N4/c1-3-4 (6)8-2-9-5 (3)7/h2H,1H3, (H4,6,7,8,9) . A study on QSAR-driven screening of pyrimidine-4,6-diamine derivatives used visualizations of the MEP to identify reactive sites favorable for electrophilic and nucleophilic actions on the surface of the model compound’s molecular structure .Chemical Reactions Analysis
The majority of diisocyanate reactions, which are relevant to pyrimidine derivatives, are nucleophilic additions to the NCO group . These types of reactions take place by addition to the N=C bond of substances with a nucleophilic O-, N-, or S-centered functional group that contains a transferable H-atom .Physical And Chemical Properties Analysis
5-Methylpyrimidine-4,6-diamine is a powder that is stored at room temperature . It has a molecular weight of 124.15 .Scientific Research Applications
Bicyclic Systems Chemistry
5-Methylpyrimidine-4,6-diamine is used in the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems. The study provides an overview of the chemistry and biological significance of these analogs .
Synthesis Methods
This compound plays a role in the synthesis methods of these bicyclic systems . It contributes to the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
Biological Applications
5-Methylpyrimidine-4,6-diamine has significant biological applications. It has been applied on a large scale in the medical and pharmaceutical fields .
Anti-Tubercular Activities
Derivatives of 2,4-Diaminopyrimidine, which include 5-Methylpyrimidine-4,6-diamine, have been synthesized and evaluated for their anti-tubercular activities . These compounds have shown good activity against Mycobacterium tuberculosis .
Drug Development
This compound is used in the development of drugs targeting dihydrofolate reductase in Mycobacterium tuberculosis . It is believed to be an important drug target in anti-TB drug development .
Medicinal Chemistry
5-Methylpyrimidine-4,6-diamine is used in the field of medicinal chemistry. It is used in the synthesis of compounds with appropriate side chains, hydrophobicity, and selectivity, which could be important lead compounds for future optimization towards the development of future anti-TB drugs .
Safety And Hazards
The safety information for 5-Methylpyrimidine-4,6-diamine indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
5-methylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKBFQTZBUUHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

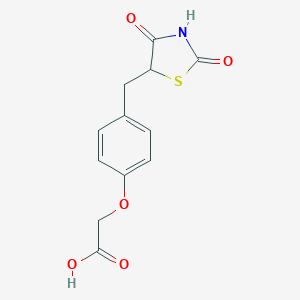

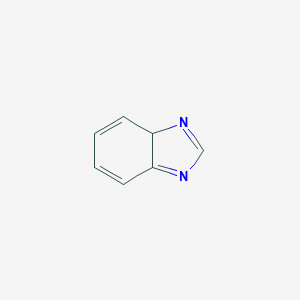
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
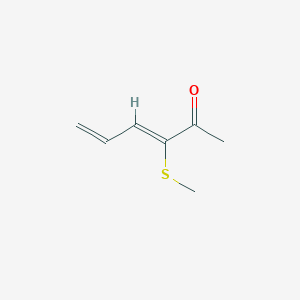
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
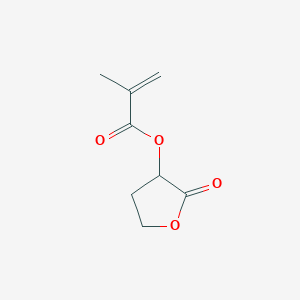

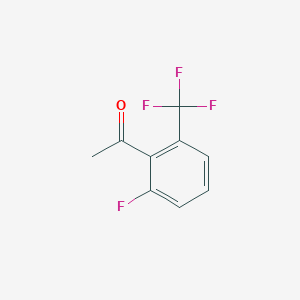
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)
